molecular formula C13H16O2 B3148898 Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate CAS No. 66041-55-2

Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No. B3148898
Key on ui cas rn: 66041-55-2
M. Wt: 204.26 g/mol
InChI Key: YNGYAVXHTVNYBC-UHFFFAOYSA-N
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Patent
US06982348B2

Procedure details

Diethyl 3,4-dihydronaphthalene-1,1 (2H)-dicarboxylate (see J. Org. Chem., 54, 2713-18 (1989)) (5.129 g, 18.56 mmol), sodium chloride (2.17 g, 37.1 mmol) and water (1 ml) were heated in dimethyl sulfoxide (10 ml) at 180° C. for 1.5 days. After cooling to room temperature, water was added, and the mixture was extracted twice with ethyl acetate. The collected organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=15/1) to give a crude product of ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate as a yellow liquid. To a solution of the obtained liquid in methanol (20 ml)-tetrahydrofuran (10 ml) was added 1N aqueous sodium hydroxide solution (30 ml, 30 mmol), and the mixture was stirred overnight at room temperature. The reaction solution was concentrated, diluted with water, and washed with diethyl ether. The obtained aqueous solution was acidified with 1N hydrochloric acid and extracted twice with diethyl ether. The collected organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was crystallized from diethyl ether-hexane to give the objective substance.
Name
Diethyl 3,4-dihydronaphthalene-1,1 (2H)-dicarboxylate
Quantity
5.129 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(C(OCC)=O)([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[Cl-].[Na+].O>CS(C)=O>[CH:1]1([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Diethyl 3,4-dihydronaphthalene-1,1 (2H)-dicarboxylate
Quantity
5.129 g
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)(C(=O)OCC)C(=O)OCC
Name
Quantity
2.17 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=15/1)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCC2=CC=CC=C12)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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